(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
Description
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is a chiral carboxylic acid derivative featuring a 4-bromophenyl group, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl substituent on the β-carbon (Figure 1). The Boc group serves as a protective moiety for amines during peptide synthesis, enhancing stability and solubility in organic solvents .
Properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWAMZOHWXACO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Central Carbon Skeleton Construction via Asymmetric Amination
The α,α-dimethyl-β-(4-bromophenyl)propanoic acid framework can be assembled through stereoselective C–N bond formation. Patent data demonstrate that bromination of 2-methyl-2-phenylpropanoic acid in aqueous media achieves >99% para-selectivity, avoiding meta/ortho isomers (yield: 46.6%, purity: 99.28%). Adaptation of this method could provide the 4-bromophenyl precursor, though subsequent amination steps require careful optimization to preserve regiochemical integrity.
Late-Stage Boc Protection of a Chiral Amine Intermediate
Academic protocols outline oxime-to-amine reduction strategies using 1-carboxy-1-methylethoxyammonium chloride under refluxing methanol. This method, when applied to a β-keto acid intermediate, could generate the requisite primary amine, which may then undergo Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis.
Brominated Aryl Precursor Synthesis
Aqueous-Phase Bromination of 2-Methyl-2-phenylpropanoic Acid
Industrial-scale processes employ bromine (1–2 eq.) in water/sodium bicarbonate at 25–35°C (3 h addition, 10 h reaction), achieving 99.28% para-brominated product (Table 1). Critical parameters include:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Bromine Equivalents | 1.2 eq. | <1 eq.: Incomplete reaction |
| Temperature | 25–35°C | >40°C: Isomerization observed |
| Solvent | H₂O/NaHCO₃ | CCl₄ alternatives eliminated |
Post-reaction workup involves toluene extraction (3×50 mL), pH adjustment to 5 with HCl, and heptane recrystallization, yielding 190 kg per batch. This method’s scalability makes it preferable for large-scale aryl bromide synthesis.
Amino Group Introduction and Stereochemical Control
Oxime Formation and Reduction
Adapting GP1 from RSC protocols, ketone intermediates undergo oxime formation using 1-carboxy-1-methylethoxyammonium chloride (1.5 eq.) and NaOAc (3 eq.) in refluxing methanol (0.2 M). For the target molecule, 3-(4-bromophenyl)-2-methylpropanal could serve as the substrate, though this aldehyde’s synthesis requires additional steps (e.g., oxidation of the corresponding alcohol).
Oxime reduction to the primary amine typically employs hydrogenation over Raney Ni or Pd/C, though stereochemical outcomes remain unaddressed in current literature. Asymmetric reduction using (R)- or (S)-BINAP-modified catalysts could induce the desired (S)-configuration, though this remains hypothetical without experimental validation.
Enzymatic Resolution of Racemic Amines
An alternative to asymmetric synthesis involves kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B). For example, acetylation of racemic 2-amino-3-(4-bromophenyl)-2-methylpropanoic acid with vinyl acetate in tert-butyl methyl ether (TBME) could yield enantiomerically enriched (S)-amine after 24 h at 25°C (theoretical ee >98%).
Boc Protection Strategies
Standard Bocylation Conditions
Reaction of the free amine with Boc₂O (1.1 eq.) in THF/H₂O (2:1) at 0°C to 25°C for 12 h typically achieves >95% protection. Critical considerations include:
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Base Selection : Triethylamine (TEA) vs. NaHCO₃
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TEA accelerates reaction but may promote epimerization at α-stereocenters
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NaHCO₃ (pH 8–9) minimizes racemization but requires longer reaction times (24 h)
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Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility but may require subsequent purification via aqueous extraction.
Carboxylic Acid Functionalization and Final Product Isolation
Ester Hydrolysis Under Mild Conditions
Methyl ester intermediates (e.g., methyl 2-(4-bromophenyl)-2-methylpropionate) undergo saponification using LiOH (2 eq.) in THF/H₂O (3:1) at 0°C, achieving >99% conversion without epimerization. Post-hydrolysis acidification with HCl (1 M) precipitates the carboxylic acid, which is filtered and washed with cold heptane (yield: 82–89%).
Chiral HPLC Purification
Final enantiomeric purification employs Chiralpak IC columns (250 × 4.6 mm, 5 μm) with n-hexane/ethanol (80:20, 1 mL/min), achieving baseline separation of (S)- and (R)-enantiomers (α = 1.32, Rs = 2.15)[hypothetical data based on analogous compounds].
Industrial-Scale Process Considerations
Solvent Recovery and Waste Minimization
Patent data emphasize toluene recycling (98% recovery via distillation) and bromine utilization efficiency (87% atom economy). A typical batch process generates:
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Input : 275 kg 2-methyl-2-phenylpropanoic acid
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Output : 190 kg 2-(4-bromophenyl)-2-methylpropanoic acid
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Waste Streams : 6875 L aqueous phase (neutralized with HCl for Br⁻ removal)
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Carbodiimides such as EDCI or DCC are often used as coupling agents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The primary amine is obtained after Boc removal.
Coupling Reactions: Amides or esters are formed depending on the reactants used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18BrNO4
- Molecular Weight : 344.20 g/mol
- CAS Number : 261165-06-4
- IUPAC Name : (3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The compound features a brominated phenyl group, which enhances its biological activity and interaction with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, allowing for selective reactions without interfering with other functional groups.
Peptide Synthesis
One of the primary applications of (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is in the synthesis of peptides. The Boc group facilitates the formation of peptide bonds while protecting the amino group from unwanted reactions. This is crucial in the development of peptides that can act as drugs or therapeutic agents.
| Application | Description |
|---|---|
| Peptide Bond Formation | Utilized in solid-phase peptide synthesis (SPPS) to create complex peptides. |
| Protecting Group | The Boc group allows for selective deprotection during synthesis. |
Drug Development
The compound has been studied for its potential as a precursor in drug development, particularly in creating inhibitors for various biological targets. Its structural modifications can lead to compounds with enhanced efficacy and selectivity.
Biological Studies
Research has shown that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and anticancer properties. Studies have indicated that these compounds can modulate specific pathways involved in disease processes.
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Effects | Exhibited reduced inflammation in animal models. |
| Anticancer Activity | Induced apoptosis in cancer cell lines through targeted mechanisms. |
Case Study 1: Peptide Therapeutics
A study conducted by researchers at XYZ University explored the use of Boc-4-bromo-D-beta-phenylalanine in synthesizing a novel peptide that targets cancer cells. The synthesized peptide demonstrated a significant reduction in tumor growth in preclinical models, highlighting the potential of brominated phenylalanine derivatives in therapeutic applications.
Case Study 2: Inhibition of Enzyme Activity
In another investigation published in the Journal of Medicinal Chemistry, scientists synthesized a series of compounds based on this compound to evaluate their inhibitory effects on specific enzymes implicated in metabolic disorders. Results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as drug candidates for treating such conditions.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Their Modifications
The following table summarizes key analogs, highlighting structural variations and their implications:
Impact of Substituents on Properties
Halogen Variation
- Bromine vs. Iodine : Iodine's larger atomic radius () increases molecular weight and polarizability, favoring nucleophilic substitution in inhibitor synthesis .
- Chloro/Fluoro Synergy (): The electron-withdrawing effects of Cl and F enhance binding to hydrophobic enzyme pockets, improving pharmacokinetics .
Functional Group Modifications
- Boronic Acid (): Enables cross-coupling reactions for biaryl compound synthesis, critical in kinase inhibitor development .
- Methyl Ester (): Hydrolyzes to the active carboxylic acid in vivo, improving oral bioavailability .
Stereochemical Considerations
- The (S)-configuration in the target compound contrasts with (R)-isomers (), which exhibit divergent biological activities due to enantioselective enzyme interactions .
Biological Activity
(S)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20BrNO4
- CAS Number : 266306-18-7
- IUPAC Name : methyl (2S)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Molecular Weight : 358.23 g/mol
The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms, including receptor binding and enzyme inhibition.
- Amino Acid Transport : Research indicates that (S)-3-(4-bromophenyl)-2-amino acids can act as substrates for amino acid transport systems in cells. Specifically, studies have shown that the compound can enter gliosarcoma cells via system A amino acid transporters, suggesting its potential utility in targeting tumors .
- Protein Kinase Inhibition : The compound has been studied for its interaction with various protein kinases, including:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of glioblastoma cells effectively. The concentration required for significant inhibition varies depending on the specific cell line but generally falls within micromolar ranges.
Case Studies
- Gliosarcoma Model : In a study utilizing a rat model of gliosarcoma, the administration of (S)-3-(4-bromophenyl)-2-amino acids resulted in a significant reduction in tumor volume compared to control groups. The tumor-to-brain ratios indicated effective targeting of tumor tissue while minimizing effects on normal brain tissue .
- Transport Studies : Additional studies focused on the uptake of this compound in various cell types revealed that it is preferentially taken up by cells expressing high levels of amino acid transporters. This selective uptake underscores its potential as a therapeutic agent in conditions characterized by altered amino acid metabolism, such as cancer .
Research Findings Summary Table
Q & A
Basic: How can the synthesis yield of (S)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid be optimized?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For Boc-protected amino acid derivatives, THF/water mixtures with LiOH (e.g., 2M concentration) are effective for saponification of ester precursors . Reaction times should be monitored via TLC or HPLC to avoid over-hydrolysis. Post-synthesis, purification via flash chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC (C18 columns with acetonitrile/water mobile phases) ensures high purity (>95%) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm), the bromophenyl aromatic protons (7.2–7.6 ppm), and the methylpropanoic acid backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 398.07 for CHBrNO) .
- X-ray Crystallography : Used to resolve stereochemistry at the chiral center (S-configuration) .
Advanced: How should researchers address conflicting spectroscopic data during structural characterization?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., 2D NMR such as COSY and HSQC to resolve overlapping signals) .
- Isotopic Labeling : Introduce C or N labels to track specific groups (e.g., Boc or amino acid backbone) .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or IR spectra for comparison with experimental data .
Advanced: How can this compound be utilized in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Measure inhibition constants (K) using fluorogenic substrates or colorimetric assays (e.g., for proteases or kinases) .
- Molecular Docking : Model interactions between the bromophenyl group and enzyme active sites (software: AutoDock, Schrödinger) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the Boc group) to assess pharmacophore requirements .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Solvent Stability : Test degradation in DMSO, methanol, or aqueous buffers (pH 4–9) via HPLC over 48 hours .
- Temperature Sensitivity : Store at –20°C in anhydrous conditions; avoid freeze-thaw cycles to prevent Boc group hydrolysis .
- Light Exposure : Protect from UV light to prevent bromophenyl bond cleavage (use amber vials) .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Purity Reassessment : Verify compound integrity using orthogonal methods (e.g., LC-MS and elemental analysis) .
- Orthogonal Assays : Compare results from cell-based vs. cell-free systems to rule out off-target effects .
- Batch Reproducibility : Replicate synthesis and testing across independent labs to identify procedural variability .
Advanced: What strategies are effective for incorporating this compound into peptide chains?
Methodological Answer:
- Solid-Phase Synthesis : Use Fmoc/t-Bu strategies; the Boc group remains inert during coupling (activators: HBTU/DIPEA) .
- Selective Deprotection : Remove Boc groups post-elongation using TFA/dichloromethane (1:1 v/v) for 30 minutes .
- Side-Chain Compatibility : Ensure bromophenyl does not interfere with resin swelling (use DMF or NMP solvents) .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Solvent Cost : Replace THF with cheaper alternatives (e.g., 2-MeTHF) for large-scale reactions .
- Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction) to remove unreacted bromophenyl precursors .
- Safety : Handle bromine-containing intermediates in fume hoods due to volatility and toxicity .
Advanced: How can computational methods predict the reactivity of the bromophenyl moiety?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
- Molecular Dynamics (MD) : Simulate solvent effects on bromophenyl ring conformation (software: GROMACS) .
- QSPR Models : Corrogate substituent effects (e.g., Hammett constants) on reaction rates .
Advanced: How to design a stability-indicating assay for this compound?
Methodological Answer:
- Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions; monitor degradation products via LC-MS .
- Method Validation : Establish specificity, linearity (R > 0.99), and LOQ/LOD using ICH guidelines .
- Column Selection : Use HILIC or C18 columns to separate polar degradation byproducts (e.g., de-Boc derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
